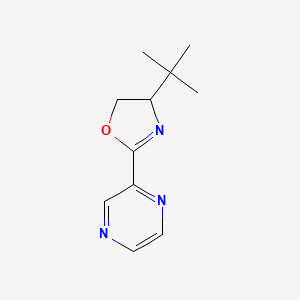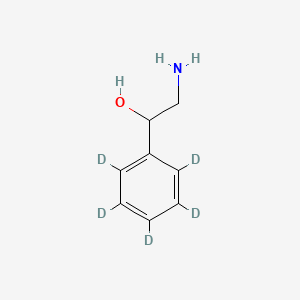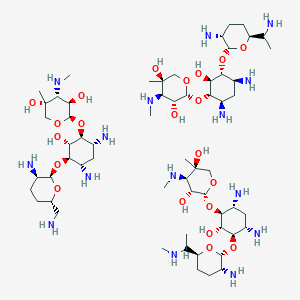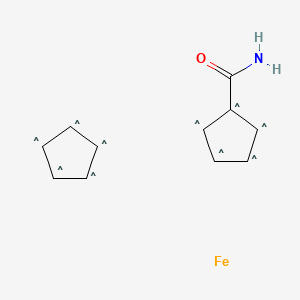
2-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(palmitoyloxy)propyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine is a phospholipid, a type of lipid molecule that is a major component of cell membranes. It is composed of a glycerol backbone linked to two fatty acids (oleic acid and palmitic acid) and a phosphoethanolamine group. This compound plays a crucial role in maintaining the structural integrity and functionality of cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine can be synthesized through a series of chemical reactions involving the esterification of glycerol with oleic acid and palmitic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoethanolamine. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification and phosphorylation processes .
Industrial Production Methods
Industrial production of 1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Substitution: The phosphoethanolamine group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free fatty acids (oleic acid and palmitic acid), glycerol.
Substitution: Various substituted phosphoethanolamine derivatives.
Scientific Research Applications
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component of artificial surfactants for treating respiratory distress syndrome.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine exerts its effects primarily through its incorporation into cell membranes. It helps maintain membrane fluidity and stability, which is essential for proper cell function. The compound can also participate in signaling pathways by interacting with membrane proteins and other lipids, influencing various cellular processes such as apoptosis, proliferation, and differentiation .
Comparison with Similar Compounds
Similar Compounds
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): Another phospholipid with similar fatty acid composition but with a choline head group instead of phosphoethanolamine.
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG): Similar structure but with a glycerol head group.
1-oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL): Contains linoleic acid instead of phosphoethanolamine.
Uniqueness
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine is unique due to its specific combination of fatty acids and the phosphoethanolamine head group. This combination imparts distinct biophysical properties, such as membrane fluidity and interaction with proteins, making it particularly valuable for studying membrane dynamics and developing therapeutic applications .
Properties
Molecular Formula |
C39H76NO8P |
|---|---|
Molecular Weight |
718.0 g/mol |
IUPAC Name |
[2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)46-36-37(48-49(43,44)47-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17- |
InChI Key |
BLMYNJDXEOSYBR-ZCXUNETKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OP(=O)(O)OCCN |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)(O)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)
![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)








![sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B13831061.png)

![(1S,4S,5R,9R,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid](/img/structure/B13831066.png)
